molecular formula C24H21ClN2O4 B409642 2-Amino-4-(4-((2-chlorobenzyl)oxy)-3-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile CAS No. 315245-11-5

2-Amino-4-(4-((2-chlorobenzyl)oxy)-3-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B409642
CAS No.: 315245-11-5
M. Wt: 436.9g/mol
InChI Key: OMPUKSFDVMPZAH-UHFFFAOYSA-N
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Description

2-Amino-4-(4-((2-chlorobenzyl)oxy)-3-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(4-((2-chlorobenzyl)oxy)-3-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-chlorophenyl methanol with 3-methoxybenzaldehyde to form an intermediate, which is then subjected to cyclization and nitrile formation under controlled conditions . The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis . Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(4-((2-chlorobenzyl)oxy)-3-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinones, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives .

Scientific Research Applications

2-Amino-4-(4-((2-chlorobenzyl)oxy)-3-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-((2-chlorobenzyl)oxy)-3-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-chlorophenyl phenyl ether
  • 2-Amino-4-chlorothiophenol
  • 2-Amino-4-(4-bromophenyl)thiazole

Uniqueness

Compared to similar compounds, 2-Amino-4-(4-((2-chlorobenzyl)oxy)-3-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential for further development in various scientific fields .

Properties

CAS No.

315245-11-5

Molecular Formula

C24H21ClN2O4

Molecular Weight

436.9g/mol

IUPAC Name

2-amino-4-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile

InChI

InChI=1S/C24H21ClN2O4/c1-29-21-11-14(9-10-19(21)30-13-15-5-2-3-6-17(15)25)22-16(12-26)24(27)31-20-8-4-7-18(28)23(20)22/h2-3,5-6,9-11,22H,4,7-8,13,27H2,1H3

InChI Key

OMPUKSFDVMPZAH-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)C2C(=C(OC3=C2C(=O)CCC3)N)C#N)OCC4=CC=CC=C4Cl

Canonical SMILES

COC1=C(C=CC(=C1)C2C(=C(OC3=C2C(=O)CCC3)N)C#N)OCC4=CC=CC=C4Cl

Origin of Product

United States

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